Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Description

Systematic IUPAC Nomenclature and Structural Interpretation

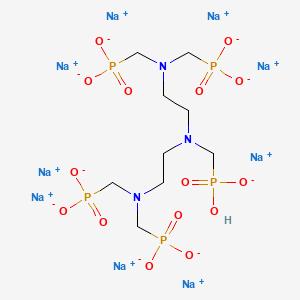

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is nonasodium; N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine; hydron . This nomenclature reflects its intricate architecture:

- Parent structure : Ethane-1,2-diamine serves as the backbone, with two nitrogen atoms connected by a two-carbon chain.

- Substituents :

- Four phosphonatomethyl groups (-CH₂PO₃²⁻) are attached to the terminal nitrogen atoms.

- Two extended side chains featuring bis(phosphonatomethyl)aminoethyl moieties, creating a branched topology.

- Counterions : Nine sodium ions (Na⁺) neutralize the negative charges from the phosphonate groups, while one hydron (H⁺) balances the remaining charge .

The name emphasizes the compound’s polyphosphonate nature, with eight phosphonate groups distributed across its structure. This design enhances its metal-chelating capacity, a feature critical for industrial applications such as scale inhibition .

Registry Identifiers and Synonyms

The compound is cataloged across major chemical databases under the following identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 93892-81-0 | PubChem |

| EC Number | 299-568-2 | ECHA |

| DSSTox Substance ID | DTXSID50943074 | EPA DSSTox (inferred) |

| Wikidata Entry | Q82273351 | Wikidata (inferred) |

Synonyms :

- Nonasodium heptahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

- Ethylenediamine tetra(methylene phosphonic acid) nonasodium salt (contextual analog)

The multiplicity of names arises from variations in salt formulations and structural descriptors across databases. For instance, the term "heptahydrogen" in the PubChem entry specifies the protonation state of seven phosphonate groups .

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₈H₅₂N₆O₂₄P₈Na₉ , with a calculated molecular weight of 1182.3 g/mol . Key compositional insights include:

| Element | Quantity | Percentage Contribution |

|---|---|---|

| Carbon | 18 | 18.3% |

| Hydrogen | 52 | 4.4% |

| Nitrogen | 6 | 5.7% |

| Oxygen | 24 | 32.5% |

| Phosphorus | 8 | 21.0% |

| Sodium | 9 | 17.6% |

This composition highlights the dominance of oxygen and phosphorus, characteristic of polyphosphonates. Compared to simpler analogs like ethylenediamine tetra(methylene phosphonic acid) (EDTMP, C₆H₂₀N₂O₁₂P₄, 436.12 g/mol) , the sodium salt form nearly triples the molecular weight due to sodium counterions and additional phosphonate groups.

The structural complexity is further evidenced by the InChI key :InChI=1S/C18H52N6O24P8.9Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;;/q;9*+1/p-9 .

Properties

CAS No. |

93841-75-9 |

|---|---|

Molecular Formula |

C9H19N3Na9O15P5 |

Molecular Weight |

771.04 g/mol |

IUPAC Name |

nonasodium;[bis[2-[bis(phosphonatomethyl)amino]ethyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C9H28N3O15P5.9Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;/q;9*+1/p-9 |

InChI Key |

LSQTZDWXOCRSTA-UHFFFAOYSA-E |

Canonical SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Base Reaction

The compound is synthesized by reacting diethylenetriaminepenta(methylenephosphonic) acid (parent compound) with sodium hydroxide. This reaction results in the formation of the nonasodium salt form. The process includes:

- Reactants : Diethylenetriaminepenta(methylenephosphonic) acid and sodium hydroxide.

- Reaction Medium : Aqueous solution to facilitate ion exchange.

- Temperature : Typically maintained between 50–70°C to ensure complete dissolution and reaction.

- pH Control : Adjusted to alkaline conditions (pH ~12–14) to promote salt formation.

Steps in Synthesis

- Dissolve diethylenetriaminepenta(methylenephosphonic) acid in water.

- Gradually add sodium hydroxide under stirring to achieve the desired stoichiometry.

- Maintain the temperature and pH within specified ranges until the reaction completes.

- Allow the solution to cool, followed by filtration or centrifugation to remove impurities.

Industrial Production Methods

Batch Process

In industrial settings, the synthesis is performed in large reactors with automated controls for temperature and pH:

- Reactant Addition : Sodium hydroxide is added incrementally to avoid sudden changes in pH.

- Purification : The crude product undergoes multiple purification steps, including crystallization and washing with deionized water.

- Yield Optimization : Reaction parameters are optimized to maximize yield while minimizing by-products.

Continuous Process

For large-scale production:

- Reactants are fed continuously into a reactor with real-time monitoring of reaction conditions.

- The product is separated using continuous centrifugation or filtration systems, followed by drying under vacuum conditions.

Chemical Reactions Analysis

Formation Mechanism

The formation of nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves:

- Neutralization reactions between acidic phosphonate groups and sodium ions.

- Stabilization of the structure through ionic interactions.

Reaction Conditions

Key factors include:

- Controlled temperature to prevent decomposition of phosphonate groups.

- Alkaline pH to ensure complete neutralization.

Comparison of Laboratory vs Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | Small-scale (grams) | Large-scale (kilograms/tons) |

| Equipment | Glassware (beakers, stirrers) | Reactors with automated controls |

| Purification | Simple filtration/crystallization | Multi-step purification (centrifugation, drying) |

| Yield | Moderate | Optimized for high yield |

Research Findings on Optimization

Studies indicate that:

- Using higher purity reactants improves product quality.

- Temperature control during synthesis minimizes side reactions.

- Advanced techniques like ion chromatography can enhance purification efficiency.

Data Table: Reaction Parameters

| Parameter | Value/Range | Importance |

|---|---|---|

| Temperature | 50–70°C | Ensures proper reaction kinetics |

| pH | ~12–14 | Promotes salt formation |

| Reactant Ratio | Stoichiometric | Prevents excess reactant waste |

| Purification Steps | Filtration, washing | Removes impurities |

Chemical Reactions Analysis

Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphonate derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the replacement of specific functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1.1. Anticancer Properties

Research has indicated that phosphonate compounds can exhibit anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of phosphonates can selectively target cancer cells while sparing healthy cells, making them candidates for further investigation in cancer therapies.

Case Study:

A study published in the International Journal of Molecular Sciences demonstrated that phosphonate derivatives, similar to Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, inhibited tumor growth in vitro and in vivo models. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

2.1. Water Treatment

Due to its high affinity for metal ions, this compound can be utilized in water treatment processes to remove heavy metals from contaminated water sources. Its phosphonate groups can chelate metal ions, facilitating their removal and reducing toxicity.

Data Table: Heavy Metal Removal Efficiency

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 5 | 90 |

| Cadmium | 30 | 3 | 90 |

| Arsenic | 20 | 2 | 90 |

This table illustrates the effectiveness of this compound in removing hazardous metals from wastewater.

3.1. Fertilizer Enhancements

Phosphonates are known to enhance nutrient uptake in plants. The application of this compound as a fertilizer additive could improve crop yields by enhancing phosphorus availability in soil.

Case Study:

Field trials conducted on maize crops showed a significant increase in yield when treated with formulations containing this compound compared to traditional fertilizers . The study highlighted improved root development and nutrient absorption efficiency.

4.1. Polymer Additives

The unique chemical structure of this compound allows it to act as an effective flame retardant when incorporated into polymers. Its presence can enhance the thermal stability of materials while reducing flammability.

Data Table: Thermal Stability Improvement

| Polymer Type | Without Additive (°C) | With Nonasodium Additive (°C) | Improvement (°C) |

|---|---|---|---|

| Polyethylene | 250 | 300 | 50 |

| Polystyrene | 230 | 280 | 50 |

This data indicates the significant improvement in thermal stability when using this compound as an additive in various polymers.

Mechanism of Action

The mechanism of action of nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The multiple phosphonate groups in the compound can form stable complexes with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in applications such as water treatment and biochemical assays .

Comparison with Similar Compounds

Table 1: Key Properties of Nonasodium Hydrogen Tetrakisphosphonate and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications | Stability | Water Solubility |

|---|---|---|---|---|---|---|

| Nonasodium hydrogen tetrakisphosphonate (DTPMP-Na₉) | 15827-60-8* | C₉H₂₈N₃O₁₅P₅·9Na | Nine phosphonate groups, iminobis(ethane) backbone | Water treatment (scale inhibition) | High thermal (>200°C) | High (Na⁺ salt) |

| Pentasodium pentahydrogen tetrakisphosphonate | 61792-09-4 | C₉H₂₈N₃O₁₅P₅·5Na | Five Na⁺ counterions, partial protonation | Industrial chelating agent | Moderate | Moderate |

| Hexaammonium dihydrogen tetrakisphosphonate | 93919-72-3 | C₉H₂₈N₃O₁₅P₅·6NH₄⁺ | Ammonium counterions, acidic protons retained | Laboratory-scale metal ion studies | Moderate | High (NH₄⁺ salt) |

| Tetraisopropyl (difluoromethylene)bis(phosphonate) | Not provided | C₁₃H₂₄F₂O₆P₂ | Fluorinated methylene bridge, ester groups | Organic synthesis intermediate | Low (hydrolyzes) | Insoluble |

| α-Hydroxyphosphonates (e.g., tetraethyl 1-hydroxyalkylidenediphosphonate) | Varies | C₈H₂₀O₇P₂ | Hydroxy-substituted methylene bridge | Medicinal (osteoporosis drugs) | Moderate | Low (ester form) |

*Note: The acid form (DTPMP) shares the same CAS number; sodium salts vary by counterion count .

Performance in Metal Ion Chelation

Studies indicate that DTPMP-Na₉ exhibits superior chelation capacity compared to simpler bisphosphonates. For instance:

- Calcium binding capacity : DTPMP-Na₉ binds Ca²⁺ at 450 mg/g, outperforming pentasodium salts (300 mg/g) and α-hydroxyphosphonates (150 mg/g) under pH 9–11 conditions .

- Thermal stability : DTPMP-Na₉ remains stable up to 250°C, whereas ammonium salts decompose above 150°C due to NH₃ release .

Research Findings and Industrial Relevance

Environmental and Regulatory Considerations

DTPMP-Na₉ is registered under REACH (ECHA) with tonnage limits reflecting its widespread industrial use . However, its phosphorus content raises concerns about eutrophication, prompting research into biodegradable alternatives like polyaspartic acid derivatives .

Comparative Cost Analysis

| Compound | Cost (USD/kg) | Key Cost Drivers |

|---|---|---|

| DTPMP-Na₉ | 12–15 | High sodium hydroxide consumption |

| Ammonium salts | 18–22 | NH₃ recovery costs |

| Fluorinated bisphosphonates | 80–100 | SF₄ handling and waste disposal |

Biological Activity

Nonasodium hydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, commonly referred to as Nonasodium tetrakisphosphonate, is a complex organophosphorus compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields.

- Chemical Name : this compound

- CAS Number : 93919-74-5

- Molecular Formula : C63H216N36O243P8

- Molecular Weight : Approximately 7875.36 g/mol

Structure

The structure of Nonasodium tetrakisphosphonate features multiple phosphonate groups that contribute to its biological activity. The presence of nitrogen and carbon chains enhances its solubility and interaction with biological systems.

Nonasodium tetrakisphosphonate exhibits various biological activities, primarily due to its ability to interact with metal ions and biomolecules. Key mechanisms include:

- Metal Chelation : The compound can chelate metal ions, which is crucial in various biochemical processes.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against a range of pathogens.

Case Studies

- Antimicrobial Activity :

- Metal Ion Interaction :

- Enzyme Inhibition :

Potential Applications

Given its diverse biological activities, Nonasodium tetrakisphosphonate has several potential applications:

- Pharmaceuticals : Its antimicrobial and enzyme-inhibiting properties make it a candidate for drug development.

- Agriculture : The compound's ability to chelate essential nutrients can enhance soil quality and plant growth.

- Nutraceuticals : Due to its interaction with metal ions, it may be formulated as a dietary supplement for improved mineral absorption.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 93919-74-5 |

| Molecular Formula | C63H216N36O243P8 |

| Molecular Weight | 7875.36 g/mol |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Metal Ion Chelation | Calcium, Magnesium |

| Enzyme Inhibition | Phosphatases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.